3,5-Difluoro-2-methylbenzonitrile
Overview
Description
3,5-Difluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N. It is a derivative of benzonitrile, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and a methyl group is attached at the 2 position. This compound is known for its high purity and stability, making it valuable in various industrial and research applications .
Preparation Methods
The synthesis of 3,5-Difluoro-2-methylbenzonitrile typically involves the fluorination of 2-methylbenzonitrile. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring. Industrial production methods often involve large-scale reactions in specialized reactors to maintain high yield and purity .
Chemical Reactions Analysis
3,5-Difluoro-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of corresponding carboxylic acids.
Coupling Reactions: The compound can undergo coupling reactions with different reagents to form more complex molecules.
Scientific Research Applications
3,5-Difluoro-2-methylbenzonitrile has a wide range of applications in scientific research:
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs.
Material Science: The compound is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-methylbenzonitrile is primarily related to its ability to participate in various chemical reactions. The presence of fluorine atoms enhances its reactivity and stability, allowing it to interact with different molecular targets. The compound can form strong bonds with other molecules, facilitating the formation of new chemical entities. The exact molecular pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
3,5-Difluoro-2-methylbenzonitrile can be compared with other fluorinated benzonitriles, such as:
2,4-Difluorobenzonitrile: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.
3,5-Difluorobenzonitrile:
2,6-Difluorobenzonitrile: Another isomer with distinct reactivity patterns due to the position of fluorine atoms
These comparisons highlight the unique properties of this compound, such as its specific reactivity and stability, which make it valuable for various applications.
Properties
IUPAC Name |
3,5-difluoro-2-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMDKULXRYFRBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661261 | |
Record name | 3,5-Difluoro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003708-74-4 | |
Record name | 3,5-Difluoro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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